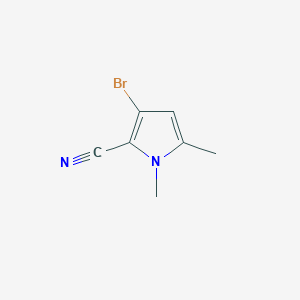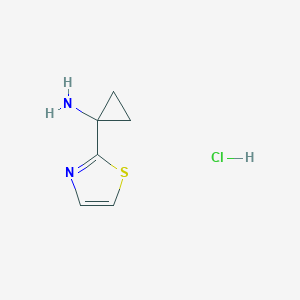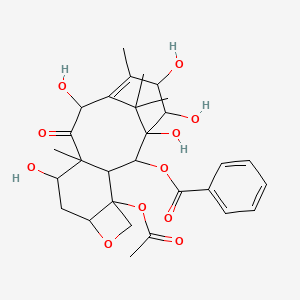![molecular formula C10H8O2 B12064475 6-Ethynyl-2,3-dihydro-benzo[1,4]dioxine](/img/structure/B12064475.png)
6-Ethynyl-2,3-dihydro-benzo[1,4]dioxine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-ETHYNYL-2,3-DIHYDRO-1,4-BENZODIOXINE is an organic compound with the molecular formula C10H8O2 and a molecular weight of 160.16932 g/mol . This compound is part of the benzodioxine family, characterized by a benzene ring fused with a dioxine ring. The presence of an ethynyl group at the 6th position adds to its unique chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-ETHYNYL-2,3-DIHYDRO-1,4-BENZODIOXINE typically involves the use of ring-closing metathesis (RCM) reactions. One efficient method employs a nitro-Grela catalyst at ppm levels to achieve the desired ring closure . The reaction conditions are mild, often carried out at room temperature, and the process yields high enantioselectivity.
Industrial Production Methods
While specific industrial production methods for 6-ETHYNYL-2,3-DIHYDRO-1,4-BENZODIOXINE are not extensively documented, the general approach involves large-scale RCM reactions using robust catalysts. The scalability of this method makes it suitable for industrial applications, ensuring high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
6-ETHYNYL-2,3-DIHYDRO-1,4-BENZODIOXINE undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The dioxine ring can be reduced under hydrogenation conditions.
Substitution: Electrophilic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalysts such as palladium on carbon (Pd/C) are used for hydrogenation.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) facilitate electrophilic substitution.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
6-ETHYNYL-2,3-DIHYDRO-1,4-BENZODIOXINE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of materials with specific properties, such as polymers and resins.
Wirkmechanismus
The mechanism of action of 6-ETHYNYL-2,3-DIHYDRO-1,4-BENZODIOXINE involves its interaction with molecular targets, such as enzymes and receptors. The ethynyl group can participate in π-π interactions, while the dioxine ring can form hydrogen bonds with target molecules. These interactions modulate the activity of the target, leading to the observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3-DIHYDRO-1,4-BENZODIOXINE: Lacks the ethynyl group, resulting in different chemical properties.
6-METHYL-2,3-DIHYDRO-1,4-BENZODIOXINE: Contains a methyl group instead of an ethynyl group, affecting its reactivity.
6-ETHYNYL-4,4-DIMETHYL-2,3-DIHYDRO-1-BENZOTHIOPYRAN: Similar structure but with a sulfur atom replacing one oxygen atom.
Uniqueness
6-ETHYNYL-2,3-DIHYDRO-1,4-BENZODIOXINE is unique due to the presence of the ethynyl group, which imparts distinct reactivity and interaction capabilities. This makes it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C10H8O2 |
|---|---|
Molekulargewicht |
160.17 g/mol |
IUPAC-Name |
6-ethynyl-2,3-dihydro-1,4-benzodioxine |
InChI |
InChI=1S/C10H8O2/c1-2-8-3-4-9-10(7-8)12-6-5-11-9/h1,3-4,7H,5-6H2 |
InChI-Schlüssel |
HITCZQWRMRQZGQ-UHFFFAOYSA-N |
Kanonische SMILES |
C#CC1=CC2=C(C=C1)OCCO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[6'-(diethylamino)spiro[1H-2-benzofuran-3,9'-xanthene]-3'-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12064395.png)













